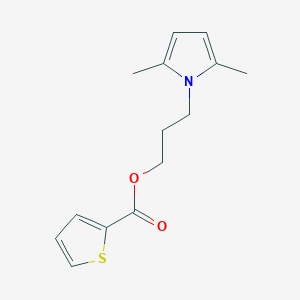
2-Thiophenecarboxylic acid, 3-(2,5-dimethyl-1-pyrrolyl)propyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BRN 0225389 is a chemical compound with significant applications in various fields, including chemistry, biology, medicine, and industry
Preparation Methods
The synthesis of BRN 0225389 involves several steps and specific reaction conditions. One common method includes the transient silylation of a precursor compound followed by reaction with nitrophenyl carbonate . This process requires precise control of reaction conditions to ensure the desired product is obtained. Industrial production methods may involve scaling up these synthetic routes while maintaining the necessary conditions to achieve high yields and purity.
Chemical Reactions Analysis
BRN 0225389 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can result in the formation of substituted compounds .
Scientific Research Applications
BRN 0225389 has a wide range of scientific research applications. In chemistry, it is used as a starting material or intermediate in organic synthesis reactions. In biology, it may be used in studies involving cellular processes and molecular interactions. In medicine, BRN 0225389 could be investigated for its potential therapeutic effects and mechanisms of action. Industrial applications include its use in the production of various chemical products and materials .
Mechanism of Action
The mechanism of action of BRN 0225389 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. Detailed studies on its mechanism of action can provide insights into how BRN 0225389 exerts its effects at the molecular level .
Comparison with Similar Compounds
BRN 0225389 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with comparable chemical structures or properties. By analyzing the similarities and differences, researchers can better understand the distinct characteristics of BRN 0225389 and its potential advantages over other compounds .
Properties
CAS No. |
92251-10-0 |
|---|---|
Molecular Formula |
C14H17NO2S |
Molecular Weight |
263.36 g/mol |
IUPAC Name |
3-(2,5-dimethylpyrrol-1-yl)propyl thiophene-2-carboxylate |
InChI |
InChI=1S/C14H17NO2S/c1-11-6-7-12(2)15(11)8-4-9-17-14(16)13-5-3-10-18-13/h3,5-7,10H,4,8-9H2,1-2H3 |
InChI Key |
CCZCWAYEVADLRI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(N1CCCOC(=O)C2=CC=CS2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















